molecular formula C20H21ClN4O6 B13785292 2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate CAS No. 67923-44-8

2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate

Cat. No.: B13785292
CAS No.: 67923-44-8
M. Wt: 448.9 g/mol
InChI Key: XYVFLLFMYZLCTA-UHFFFAOYSA-N
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Description

2,2’-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate is an organic compound known for its applications in various industrial and scientific fields. This compound is characterized by its complex molecular structure, which includes a chloro-substituted phenyl ring, a nitrophenyl azo group, and an imino linkage, all connected to an ethyl diacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate typically involves a multi-step process. The initial step often includes the diazotization of 4-nitroaniline, followed by coupling with 3-chloroaniline to form the azo compound. This intermediate is then reacted with ethyl diacetate under specific conditions to yield the final product. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2,2’-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce corresponding amines .

Scientific Research Applications

2,2’-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various effects. The chloro and nitro groups also contribute to its reactivity and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications, from industrial dyes to potential therapeutic agents, sets it apart from other similar compounds .

Properties

CAS No.

67923-44-8

Molecular Formula

C20H21ClN4O6

Molecular Weight

448.9 g/mol

IUPAC Name

2-[N-(2-acetyloxyethyl)-3-chloro-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C20H21ClN4O6/c1-14(26)30-11-9-24(10-12-31-15(2)27)18-7-8-20(19(21)13-18)23-22-16-3-5-17(6-4-16)25(28)29/h3-8,13H,9-12H2,1-2H3

InChI Key

XYVFLLFMYZLCTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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